(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride
Description
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a chiral cyclopentanol derivative with an aminomethyl substituent at the 2-position and a hydroxyl group at the 1-position. Its molecular formula is C₆H₁₂ClNO, and molecular weight is 137.61 g/mol (). The compound is synthesized for applications in organic chemistry, pharmaceuticals, and material science, particularly as a building block for chiral ligands or bioactive molecules. The stereochemistry (1R,2R) is critical for its interactions in enantioselective synthesis or biological systems .
Properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZRXXEKVDQFB-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260918-00-9 | |
| Record name | (1R,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Reductive Amination: Cyclopentanone undergoes reductive amination with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Reduction: The resulting imine is reduced to form the aminomethylcyclopentanol.
Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of fully reduced cyclopentane derivatives.
Substitution: Formation of substituted aminomethylcyclopentanol derivatives.
Scientific Research Applications
Chemistry
Chiral Building Block: Used as a chiral building block in asymmetric synthesis.
Ligand Synthesis: Employed in the synthesis of chiral ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in drug development.
Pharmacokinetics: Studied for its pharmacokinetic properties and bioavailability.
Industry
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed in catalytic processes for industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- Key Differences: Lacks the aminomethyl group; instead, it has a primary amine at the 2-position.
- This compound is often used in peptide synthesis or as a chiral auxiliary .
2-(Aminomethyl)cyclopentanone Hydrochloride
- Molecular Formula: C₆H₁₂ClNO
- Molecular Weight : 161.62 g/mol
- Key Differences: Contains a ketone (cyclopentanone) instead of a hydroxyl group.
- Implications : The ketone increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). However, the absence of a hydroxyl group reduces hydrogen-bonding capacity, which may affect binding in biological systems .
Milnacipran Hydrochloride
- Molecular Formula : C₁₅H₂₃ClN₂O
- Molecular Weight : 282.81 g/mol
- Key Differences : Features a cyclopropane ring, phenyl group, and N,N-diethylcarboxamide substituents.
- Implications: The bulky substituents and cyclopropane ring enhance serotonin-norepinephrine reuptake inhibition (SNRI) activity, making it a clinically approved antidepressant. Structural complexity increases metabolic stability but reduces synthetic accessibility compared to simpler cyclopentanol derivatives .
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(1H-1,2,4-triazol-3-yl)cyclopentan-1-ol Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄O
- Molecular Weight : 210.28 g/mol
- Key Differences : Incorporates a triazole heterocycle at the 4-position.
- Implications : The triazole group enhances binding to metal ions or biological targets (e.g., kinase inhibitors). The dihydrochloride salt improves solubility, while stereochemical complexity requires rigorous enantiomeric resolution .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol HCl | C₆H₁₂ClNO | 137.61 | Aminomethyl, hydroxyl | Chiral synthesis, drug design |
| trans-(1R,2R)-2-Aminocyclopentanol HCl | C₅H₁₂ClNO | 137.61 | Primary amine, hydroxyl | Peptide chemistry |
| 2-(Aminomethyl)cyclopentanone HCl | C₆H₁₂ClNO | 161.62 | Aminomethyl, ketone | Reactive intermediate |
| Milnacipran HCl | C₁₅H₂₃ClN₂O | 282.81 | Cyclopropane, phenyl, carboxamide | Antidepressant (SNRI) |
| rac-(1R,2R,4S)-Triazole derivative HCl | C₈H₁₆Cl₂N₄O | 210.28 | Aminomethyl, triazole | Kinase inhibitor research |
Research Findings and Implications
- Stereochemical Impact: Enantiomers like (1S,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride () exhibit distinct biological activities, underscoring the importance of chiral resolution in drug development.
- Substituent Effects : Bulky groups (e.g., phenyl in Milnacipran) enhance receptor affinity but may reduce solubility. Polar groups (e.g., hydroxyl in the target compound) improve aqueous solubility, favoring pharmacokinetics .
- Heterocyclic Modifications : Triazole-containing derivatives () demonstrate enhanced bioactivity in kinase inhibition studies, suggesting a pathway for optimizing target engagement in oncology research.
Biological Activity
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol; hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly within the realm of neuropharmacology. The compound's unique structure, characterized by a cyclopentane ring with an aminomethyl and hydroxyl group, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClN\O
- Molecular Weight : 133.60 g/mol
The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Neuropharmacological Effects
Research indicates that (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride interacts with various neurotransmitter systems, particularly glutamate receptors. Its structure suggests potential neuroprotective and anxiolytic properties. Studies have shown that compounds with similar structures exhibit diverse pharmacological effects:
- Neuroprotective Activity : This compound may protect neurons from damage caused by excitotoxicity associated with excessive glutamate signaling.
- Anxiolytic Effects : Preliminary studies suggest that it could reduce anxiety-like behaviors in animal models.
Interaction Studies
High-throughput screening methods have been employed to assess the binding affinity of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride against specific receptors and enzymes. The results indicate that it effectively modulates receptor activity, making it a candidate for further pharmacological development.
Synthesis and Production
The synthesis of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride typically involves the following steps:
- Starting Material : Cyclopentanone.
- Reductive Amination : Reacting cyclopentanone with formaldehyde and ammonia or an amine introduces the aminomethyl group.
- Reduction : The resulting imine is reduced to form the aminomethylcyclopentanol.
- Resolution : The racemic mixture is resolved to obtain the (1R,2R) enantiomer.
- Hydrochloride Formation : Treatment with hydrochloric acid converts the free base to its hydrochloride salt.
Case Studies and Research Findings
Several studies have highlighted the biological activity of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride:
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Study 2: Anxiolytic Properties
In another investigation, researchers assessed the anxiolytic effects using the elevated plus maze test in mice. Animals treated with (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride exhibited increased time spent in open arms compared to untreated controls, indicating reduced anxiety levels .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Aminocyclobutan-1-ol | Cyclobutane ring with amino group | Potential neuroprotective effects |
| 4-Aminocyclopentan-1-ol | Cyclopentane ring with amino group | Antidepressant properties |
| 2-Aminocyclohexanol | Cyclohexane ring with amino group | Anticancer activity |
This table illustrates how variations in structure can influence biological activity.
Q & A
Q. What are the key steps in synthesizing (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride, and how is enantiomeric purity ensured?
The synthesis involves a multi-step process starting with cyclopentanone. Reductive amination introduces the aminomethyl group using formaldehyde and ammonia, followed by reduction of the intermediate imine to yield the aminomethylcyclopentanol. Resolution of the racemic mixture via chiral chromatography or enzymatic methods isolates the (1R,2R)-enantiomer. Finally, treatment with HCl forms the hydrochloride salt . Enantiomeric purity is validated using chiral HPLC or polarimetry, with reported enantiomeric excess (e.e.) values exceeding 98% in optimized protocols .
Q. How does the hydrochloride salt form influence the compound’s solubility and biological activity?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro and in vivo studies. For instance, solubility increases from <1 mg/mL (free base) to >50 mg/mL (hydrochloride) in water, enabling formulation for neuropharmacological assays . The salt form also stabilizes the compound against oxidation, as evidenced by stability studies showing >90% purity after 6 months at -20°C .
Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxyl and aminomethyl positions) and detects impurities (<0.5%) .
- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in PubChem data (CCDC deposition: B2861318) .
- Mass Spectrometry (HRMS): Validates molecular weight (151.63 g/mol) and isotopic purity .
Advanced Research Questions
Q. What methodological approaches are used to study the compound’s interaction with glutamate receptors, and how do computational models enhance this understanding?
High-throughput screening (HTS) and patch-clamp electrophysiology quantify binding affinity (e.g., IC₅₀ values for NMDA receptor inhibition). Molecular docking simulations (using AutoDock Vina) predict binding poses, revealing hydrogen bonding between the hydroxyl group and GluN1 subunit residues (e.g., Arg523). These models guide mutagenesis studies to validate interaction hotspots .
Q. How can researchers resolve discrepancies in reported biological activities between enantiomers of aminomethylcyclopentanol derivatives?
Comparative enantiomer studies using in vitro assays (e.g., radioligand binding) show the (1R,2R)-enantiomer exhibits 10-fold higher affinity for glutamate receptors than (1S,2S). Computational studies attribute this to steric clashes in the (1S,2S) form, reducing receptor fit . Contradictions in neuroprotective efficacy (e.g., conflicting IC₅₀ values) are resolved by standardizing assay conditions (e.g., pH 7.4 buffers to mimic physiological states) .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo neuropharmacological studies?
- Lyophilization: Stabilizes the hydrochloride salt for long-term storage, reducing hydrolytic degradation .
- Prodrug Design: Esterification of the hydroxyl group (e.g., acetyl protection) improves blood-brain barrier penetration, with in vivo studies showing 3x higher brain concentration compared to the parent compound .
- pH Adjustment: Buffered formulations (pH 4–5) prevent amine oxidation during intravenous administration .
Q. How does structural modification of the cyclopentane ring impact biological activity compared to similar compounds?
Replacing cyclopentane with cyclohexane (e.g., aminomethylcyclohexanol) reduces receptor binding due to increased ring strain (ΔG = +2.3 kcal/mol). Conversely, introducing electron-withdrawing groups (e.g., chloro substituents) enhances affinity for GABAₐ receptors (Kᵢ = 120 nM vs. 450 nM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
